(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Overview

Description

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate used in the synthesis of pharmaceutical compounds. It is particularly significant as an intermediate in the production of Plk1 inhibitors, which are compounds that have potential applications in cancer treatment by targeting the polo-like kinase 1 (Plk1) enzyme .

Synthesis Analysis

The efficient biosynthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol has been achieved using a novel isolate of the fungus Geotrichum silvicola ZJPH1811. This organism was found to be an effective biocatalyst for the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The study demonstrated that the use of a medium engineering strategy, specifically the introduction of a choline acetate/cysteine (ChAc/Cys) co-solvent system, significantly improved the yield by enhancing mass transfer and reducing substrate inhibition. Additionally, the inclusion of methylated-β-cyclodextrin (MCD) in the reaction system had a synergistic effect, further increasing substrate concentration and cell membrane permeability, which led to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield compared to a buffer system .

Molecular Structure Analysis

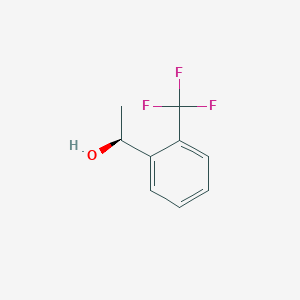

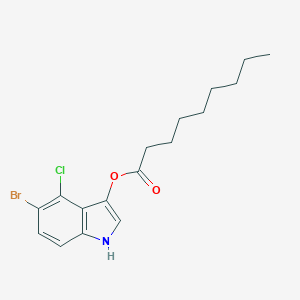

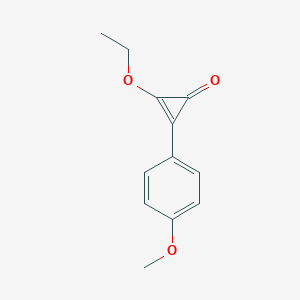

The molecular structure of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the ortho position and a chiral ethanol moiety. The presence of the trifluoromethyl group is significant as it can influence the physical and chemical properties of the molecule, such as its lipophilicity and metabolic stability. The chiral center at the ethanol moiety is crucial for the biological activity of the molecule, as it can affect the interaction with biological targets .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (S)-1-(2-(trifluoromethyl)phenyl)ethanol, the studies focus on the biocatalytic reduction of a related ketone precursor to produce the chiral alcohol. The enzymatic process described for a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, involves a ketoreductase (KRED) that catalyzes the reduction of a ketone to an alcohol with high enantioselectivity and conversion rate . This suggests that similar enzymatic processes could be applicable to the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol are influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to molecules, such as increased metabolic stability and lipophilicity, which can be advantageous in drug design. The chiral nature of the alcohol group is also critical, as it can determine the compound's pharmacological properties and its interaction with biological systems. The studies provided do not offer detailed information on the physical properties such as melting point, boiling point, or solubility; however, the biocatalytic process optimization suggests that the compound is stable under the reaction conditions used .

Scientific Research Applications

Biocatalytic Synthesis

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate with various applications in pharmaceuticals. A study by Xiong et al. (2021) demonstrates its efficient biosynthesis using the fungus Geotrichum silvicola ZJPH1811 in a deep eutectic solvent/cyclodextrin-containing system, highlighting the potential of medium engineering strategies in biotransformation processes (Xiong et al., 2021).

Enzymatic Processes in Pharmaceutical Intermediates

Another significant application is in the enzymatic preparation of pharmaceutical intermediates. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its corresponding alcohol by recombinant Escherichia coli cells, demonstrating the value of biocatalysis in pharmaceutical production (Chen et al., 2019).

Application in Kinetic Resolution

The compound is also utilized in kinetic resolution processes. Xu et al. (2009) investigated the enantioselective acylation of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst, demonstrating its application in the preparation of enantiomerically pure alcohols (Xu et al., 2009).

Hydrogenation and Enantioselective Synthesis

Additionally, this compound is involved in hydrogenation and enantioselective synthesis processes. Ouyang et al. (2013) developed an efficient synthetic process for its enantiomer via the asymmetric reduction of acetophenone derivatives, catalyzed by Leifsonia xyli cells (Ouyang et al., 2013).

Controlled Release in Bioactive Substances

The compound also finds use in controlled release mechanisms for bioactive substances. Zarandona et al. (2020) explored the development of chitosan films containing cyclodextrin inclusion complex for controlled release of bioactives, including 2-phenyl ethanol (Zarandona et al., 2020).

Mechanism of Action

Target of Action

Trifluoromethyl compounds are often used in the construction of fluorinated pharmacons , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process could potentially be involved in the action of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Biochemical Pathways

The compound’s potential to undergo reactions such as s-trifluoromethylation suggests that it could influence various biochemical processes.

Pharmacokinetics

Trifluoromethyl compounds are often used in medicinal chemistry due to their unique properties , which may suggest a favorable pharmacokinetic profile.

Result of Action

The compound’s potential to undergo reactions such as s-trifluoromethylation suggests that it could have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. For instance, visible light irradiation can promote the S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This suggests that light conditions could potentially influence the compound’s action.

Safety and Hazards

Future Directions

The production of “(S)-1-(2-(Trifluoromethyl)phenyl)ethanol” with Geotrichum silvicola is a novel approach and provides valuable insight into the synergistic effect of deep eutectic solvents and cyclodextrins in biocatalysis . This could pave the way for more efficient and environmentally friendly methods of producing this and other similar compounds in the future .

properties

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)